4-(2-Chloro-5-nitrobenzoyl)morpholine
Description
4-(2-Chloro-5-nitrobenzoyl)morpholine is a morpholine derivative featuring a benzoyl moiety substituted with chlorine at the 2-position and a nitro group at the 5-position.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAOBRKSOXRWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrobenzoyl)morpholine typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-nitrobenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 4-(2-Amino-5-nitrobenzoyl)morpholine.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
4-(2-Chloro-5-nitrobenzoyl)morpholine is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrobenzoyl)morpholine involves its interaction with specific molecular targets. For instance, the compound can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit the function of certain enzymes or proteins, making it useful in biochemical research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(2-Chloro-5-nitrobenzoyl)morpholine and its analogs:
Key Observations:
Positional Isomerism : The nitro group’s position (4 vs. 5) in chloronitrobenzoyl-morpholine derivatives significantly impacts electronic properties and steric interactions. For example, 4-(2-Chloro-4-nitrophenyl)morpholine () may exhibit altered reactivity in substitution reactions compared to the 5-nitro isomer .
Heterocyclic Variations : Replacing the benzoyl group with pyridyl () or thiazolyl () rings introduces distinct electronic profiles. VPC-14449’s thiazole-linked dibromoimidazole enhances DNA-binding affinity, a feature absent in the benzoyl-based compound .
Functional Group Effects : The nitro group in this compound likely enhances electrophilicity, making it a candidate for nucleophilic aromatic substitution, whereas the morpholine ring improves solubility for biological applications.
Biological Activity
4-(2-Chloro-5-nitrobenzoyl)morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 142439-65-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes its antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The following table presents findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Induction of p53 expression and caspase activation |
| HeLa (cervical cancer) | 12.3 | Cell cycle arrest at G0-G1 phase |
| A549 (lung cancer) | 8.9 | Disruption of mitochondrial membrane potential |
The induction of apoptosis was confirmed through flow cytometry, which showed increased Annexin V staining in treated cells, indicating early apoptotic changes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and cell cycle regulation, particularly through interactions with the p53 pathway.
Case Studies
A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a potential role in combination treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
